5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
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Overview
Description
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrazine Derivatives: Compounds with a pyrazine ring, such as pyrazinamide.
Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as furazolidone.
Uniqueness
What sets 5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole apart is its unique combination of these three rings, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-3-6-17(7-4-2)8-5-11-22(17)13-15-20-16(21-23-15)14-12-18-9-10-19-14/h3-4,9-10,12H,1-2,5-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCALUEUPVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1CC2=NC(=NO2)C3=NC=CN=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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